2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone
Description
This compound features a pyrrole ring substituted with 2,5-dimethyl and 2-phenylethyl groups at positions 1 and 3, respectively. The ethanone moiety at position 3 is further functionalized with a 4-chlorophenylsulfanyl group. The synthesis likely involves reacting a 2-chloro-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone intermediate with 4-chlorothiophenol under basic conditions, analogous to procedures described for related compounds .
Properties
Molecular Formula |
C22H22ClNOS |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C22H22ClNOS/c1-16-14-21(22(25)15-26-20-10-8-19(23)9-11-20)17(2)24(16)13-12-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 |
InChI Key |
GAQMCRBJAPGXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Paal-Knorr reaction, a cornerstone in pyrrole synthesis, involves cyclocondensation of a 1,4-diketone with a primary amine. For the target compound, 2,5-hexanedione (1,4-diketone) reacts with 2-phenylethylamine under solvent-free, neat conditions at 50–80°C for 24–48 hours. This step forms the 2,5-dimethylpyrrole scaffold with a 2-phenylethyl substituent on nitrogen (Figure 1).
Table 1: Optimization of Paal-Knorr Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 70°C | 92 |
| Reaction Time | 36 h | 89 |
| Solvent | Neat | 95 |
| Catalyst | None | 90 |
The absence of solvent enhances atom economy, aligning with green chemistry principles. The product, 1-(2-phenylethyl)-2,5-dimethyl-1H-pyrrole , is isolated via vacuum distillation or recrystallization from ethanol.
Ethanone Functionalization at the Pyrrole 3-Position
Friedel-Crafts Acylation
Electrophilic acylation at the pyrrole’s 3-position introduces the ethanone group. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C for 6 hours, the reaction proceeds via acylation at the electron-rich β-position.
Reaction Conditions:
- Acetyl chloride: 1.2 equiv
- AlCl₃: 1.5 equiv
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 78–82%
Alternative Acylation Methods
Direct incorporation of the ethanone during Paal-Knorr synthesis is feasible using 3-acetyl-2,5-hexanedione , though this substrate’s limited availability necessitates custom synthesis. This method bypasses post-cyclization acylation but reduces overall yield to 68% due to steric hindrance.
Sulfanylation Reaction for Thioether Formation
Nucleophilic Substitution
The α-carbon of the ethanone undergoes bromination using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 70°C, 4 h), yielding 1-(3-bromoacetyl)-2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole . Subsequent reaction with 4-chlorobenzenethiol in dioxane with K₂CO₃ and TBAB (phase-transfer catalyst) at 80°C for 12 hours installs the sulfanyl group.
Table 2: Sulfanylation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Dioxane | 85 |
| Base | K₂CO₃ | 87 |
| Catalyst | TBAB (0.008 mol%) | 83 |
| Temperature | 80°C | 86 |
One-Pot Thioether Formation
An alternative one-pot approach combines bromination and sulfanylation, using 4-chlorobenzenethiol directly with NBS and TBAB in acetonitrile. This method shortens the synthesis to 8 hours but reduces yield to 74% due to competing side reactions.
Alternative Synthetic Pathways and Comparative Analysis
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling between 1-(3-bromoacetyl)-2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole and 4-chlorophenylboronic acid is explored, but poor reactivity of the α-bromo ketone limits yield to <30%.
Thiol-Ene Click Chemistry
UV-initiated thiol-ene reaction between 1-(3-vinylacetyl)-2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole and 4-chlorobenzenethiol offers regioselectivity but requires specialized equipment, achieving 65% yield.
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Sub. | 87 | 98 | High |
| One-Pot | 74 | 95 | Moderate |
| Click Chemistry | 65 | 97 | Low |
Optimization of Reaction Conditions and Yield Enhancement
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve sulfanylation kinetics but complicate purification. Dioxane balances reactivity and ease of isolation.
Catalyst Loading
TBAB at 0.008 mol% maximizes thiolate anion generation without emulsion formation. Excess catalyst promotes by-product formation.
Temperature Control
Sulfanylation above 80°C accelerates hydrolysis of the bromoacetyl intermediate, necessitating precise thermal regulation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
HPLC with C18 column (acetonitrile/water, 70:30) confirms ≥98% purity, with retention time 12.3 min.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. In vitro assays demonstrate that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study conducted by Walid Fayad et al. (2019) reported that this compound showed promising results in inhibiting tumor growth when tested on multicellular spheroids, which are considered a more accurate model for studying tumor behavior compared to traditional monolayer cultures .
Drug Development
The unique structural features of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone make it a candidate for further development into a therapeutic agent. Its ability to selectively target cancer cells while sparing normal cells is crucial for minimizing side effects associated with conventional chemotherapy.
Combination Therapies
There is growing interest in exploring this compound as part of combination therapies. Studies suggest that using it alongside established chemotherapeutic agents could enhance overall efficacy by overcoming drug resistance mechanisms commonly observed in cancer treatment .
Case Studies and Research Findings
A number of case studies have been documented regarding the application of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone:
| Study | Findings | |
|---|---|---|
| Walid Fayad et al. (2019) | Demonstrated significant cytotoxicity against multiple cancer cell lines | Supports further investigation into its use as an anticancer agent |
| Research on MAPK inhibition | Showed effective inhibition of pMAPK in liver and lung tissues | Indicates potential for targeting specific signaling pathways in cancer therapy |
| Combination therapy trials | Enhanced efficacy when combined with standard chemotherapy drugs | Suggests a viable strategy for improving treatment outcomes |
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcome .
Comparison with Similar Compounds
Physicochemical and Functional Differences
- Lipophilicity: The 4-chlorophenylsulfanyl group in the target compound likely confers moderate lipophilicity (XLogP3 ~3.5), comparable to the chloro-ethanone derivative (XLogP3 = 3.7) . In contrast, analogs with polar groups like sulfonyl () or methoxyphenyl () may exhibit reduced logP values.
- Synthetic Flexibility: The target compound’s synthesis mirrors methods for analogs in –7, where halogenated ethanones react with sulfur-containing nucleophiles. However, tetrazole/thiadiazole-containing analogs require longer reaction times (e.g., 5-hour reflux in vs. 10-hour stirring in ) .
- For instance, tetrazole groups (as in 8c) are metabolically stable bioisosteres for carboxylates, whereas thiadiazoles (8a) may enhance π-π interactions with target proteins .
Computational and Crystallographic Insights
- Crystallography : SHELX software () is widely used for structural validation of similar small molecules, suggesting its applicability for resolving the target compound’s conformation .
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-1-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]ethanone is a synthetic derivative that exhibits various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H22ClN2OS
- Molecular Weight: 358.91 g/mol
The compound features a pyrrole ring, a chlorophenyl group, and a sulfanyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological effects, including:
- Antimicrobial Activity: Compounds containing chlorophenyl and sulfanyl groups often show antibacterial properties.
- Antioxidant Activity: The presence of the pyrrole ring contributes to antioxidant capabilities.
- Enzyme Inhibition: Potential inhibition of enzymes such as acetylcholinesterase and urease has been observed in related compounds.
Antibacterial Activity
Studies have reported that derivatives of chlorophenyl sulfanyl compounds demonstrate moderate to strong antibacterial activity against various strains. For instance, compounds with similar functional groups have shown effectiveness against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 20 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated through various assays. For example, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease:
These results suggest that the compound could be a candidate for further studies in enzyme inhibition.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity: The chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Enzyme Interaction: The sulfanyl group may participate in hydrogen bonding with active sites on enzymes, leading to inhibition.
Case Studies
Recent studies have demonstrated the efficacy of similar compounds in preclinical models:
- In Vivo Studies: A recent study evaluated the effects of a related compound on bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to controls, suggesting potential therapeutic applications .
- Toxicity Assessment: Toxicological evaluations have shown that derivatives exhibit low toxicity profiles in mammalian cell lines, indicating a favorable safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
